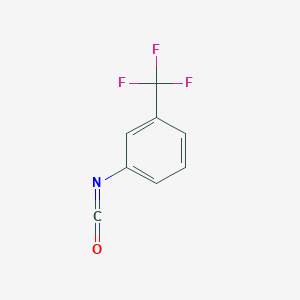

3-(Trifluoromethyl)phenyl isocyanate

Übersicht

Beschreibung

3-(Trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H4F3NO . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isocyanate functional group. This compound is a colorless to light yellow liquid and is known for its reactivity and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyl isocyanate typically involves the reaction of 3-trifluoromethylaniline with phosgene. The process begins by dissolving 3-trifluoromethylaniline in chlorobenzene, followed by cooling the mixture to 0-10°C. Dry hydrogen chloride is then introduced to saturate the solution. Subsequently, N,N-diisopropylamine is added, and the mixture is heated to 50°C for 30 minutes. Finally, phosgene is introduced to complete the reaction, and the product is distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with amines to form ureas.

Alcohol Addition: Reacts with alcohols to form carbamates.

Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.

Common Reagents and Conditions:

Amines: Used in the formation of ureas.

Alcohols: Used in the formation of carbamates.

Triethylamine: Used to activate nitro groups for cycloaddition reactions.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of bioactive molecules and enzyme inhibitors.

Medicine: Utilized in the development of drugs and diagnostic agents.

Industry: Applied in the production of polymers, coatings, and specialty chemicals

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable ureas and carbamates, respectively. These reactions are facilitated by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate carbon .

Vergleich Mit ähnlichen Verbindungen

Phenyl isocyanate: Lacks the trifluoromethyl group, making it less reactive.

4-(Trifluoromethyl)phenyl isocyanate: Similar structure but with the trifluoromethyl group in the para position.

3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups, increasing its reactivity and steric hindrance.

Uniqueness: 3-(Trifluoromethyl)phenyl isocyanate is unique due to the presence of the trifluoromethyl group in the meta position, which

Biologische Aktivität

3-(Trifluoromethyl)phenyl isocyanate, a compound with the chemical formula C₈H₄F₃NO, is notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₈H₄F₃NO

- Molecular Weight : 201.12 g/mol

- Boiling Point : 54 °C (11 mmHg)

- Density : 1.359 g/mL at 25 °C

- Solubility : Soluble in toluene and other organic solvents

Isocyanates, including this compound, are known to react with nucleophiles such as amino acids and proteins, leading to the formation of carbamates. This reaction can interfere with various biological processes, including enzyme function and protein synthesis. The trifluoromethyl group enhances lipophilicity and may influence the compound's reactivity and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Preliminary studies suggest that isocyanates can exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains.

- Cytotoxicity : Research indicates that isocyanates can induce cytotoxic effects in various cell lines. The compound's ability to modify proteins can lead to apoptosis or necrosis in sensitive cells.

- Inflammatory Response : Isocyanates have been implicated in modulating inflammatory pathways, potentially influencing conditions such as asthma or allergic reactions.

Toxicological Profile

This compound is classified as hazardous:

- Acute Toxicity : It is fatal if inhaled and harmful if swallowed. Skin contact can cause irritation.

- Chronic Effects : Prolonged exposure may lead to respiratory issues or sensitization.

Antimicrobial Activity

A study investigated the efficacy of various isocyanates against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting significant antibacterial potential compared to control compounds .

Cytotoxic Effects

In vitro assays demonstrated that exposure to this compound resulted in a dose-dependent increase in cell death in human lung fibroblast cells (WI-38). At concentrations above 50 µM, significant cytotoxicity was observed, correlating with increased levels of reactive oxygen species (ROS) .

Inflammatory Modulation

Another study explored the effect of this compound on macrophage activation. It was found that treatment with this compound led to increased production of pro-inflammatory cytokines, including TNF-alpha and IL-6, indicating its role in enhancing inflammatory responses .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYSIBLFGQAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027143 | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |

| Record name | ISOCYANOBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

none, 329-01-1 | |

| Record name | ISOCYANOBENZOTRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 3-(Trifluoromethyl)phenyl isocyanate in the context of the provided research?

A1: this compound is a key reagent in the synthesis of sorafenib [, , , , ], a known antitumor drug. It reacts with intermediates like 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule.

Q2: Are there any alternative synthesis routes for sorafenib that don't utilize this compound?

A2: Yes, research suggests using readily available and cost-effective 4-amino-3-fluorophenol as a substitute for this compound in sorafenib synthesis []. This method claims to simplify the process and improve yield while ensuring product stability.

Q3: Beyond sorafenib, has this compound demonstrated utility in other research areas?

A3: Yes, recent studies explored its use in developing advanced battery technologies []. Specifically, it acts as an electrolyte additive, contributing to the formation of a robust electrode-electrolyte interphase in Li||LiCoO2 batteries. This enhances lithium-ion conductivity and battery performance.

Q4: How does the structure of this compound lend itself to its role in battery applications?

A4: The molecule contains a polar amide group (-NHCO-) formed after reacting with specific compounds. This polar group aids in the de-solvation of lithium ions and enhances their transport within the battery [], ultimately leading to improved performance.

Q5: Can you elaborate on the structure and properties of this compound?

A5: While specific spectroscopic data wasn't provided in the research excerpts, we can infer some details. The molecular formula is likely C8H4F3NO, with a molecular weight of approximately 187.12 g/mol. The molecule contains a reactive isocyanate group (-N=C=O) which readily undergoes reactions with amines to form urea derivatives, a key step in sorafenib synthesis [].

Q6: The research mentions a "deuterated bisarylurea compound." What is the significance of deuteration in this context?

A6: Deuteration involves replacing hydrogen atoms with deuterium, a heavier hydrogen isotope. This modification in bisarylurea compounds, synthesized using deuterated this compound, is being investigated for its potential to enhance antitumor activity [].

Q7: The provided research highlights a focus on synthesizing sorafenib. Are there any insights into its mechanism of action against tumors?

A7: While the provided excerpts focus primarily on the synthesis of sorafenib, the mechanism of action isn't elaborated upon. It's important to consult additional resources for a detailed understanding of sorafenib's anti-tumor activity.

Q8: What are the potential implications of using this compound in industrial-scale sorafenib production?

A8: While the research emphasizes the compound's role in sorafenib synthesis, it also hints at potential challenges. For instance, ensuring high purity of the final product is crucial, demanding rigorous purification steps to remove impurities generated during synthesis []. Additionally, minimizing metal residue and burning residue, potentially arising from using this compound, is vital for large-scale production [].

Q9: The research mentions "sorafenib tosylate." What is its significance?

A9: Sorafenib tosylate is a salt form of sorafenib, produced by reacting it with p-toluenesulfonic acid. Creating salt forms of drugs like sorafenib can improve properties such as stability, solubility, and ease of formulation [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.